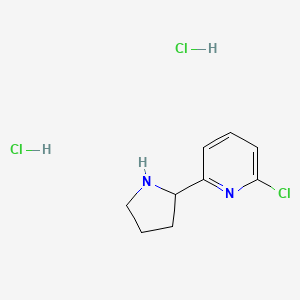
2-Chloro-6-(pyrrolidin-2-yl)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H11ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the reaction of 2-chloropyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Chloro-6-(pyrrolidin-2-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2-Chloro-6-(pyrrolidin-2-yl)pyridine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-6-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-6-methylpyridine: Similar in structure but with a methyl group instead of the pyrrolidine ring.
2-Chloro-6-hydroxypyridine: Contains a hydroxyl group instead of the pyrrolidine ring.
2-Chloro-6-aminopyridine: Features an amino group in place of the pyrrolidine ring.
Uniqueness
2-Chloro-6-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities.
特性
分子式 |
C9H13Cl3N2 |
|---|---|
分子量 |
255.6 g/mol |
IUPAC名 |
2-chloro-6-pyrrolidin-2-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-9-5-1-3-8(12-9)7-4-2-6-11-7;;/h1,3,5,7,11H,2,4,6H2;2*1H |
InChIキー |
WMNPPTJVFZOCNA-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=NC(=CC=C2)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6-methoxy-4-methylbenzo[d]thiazole](/img/structure/B13658376.png)
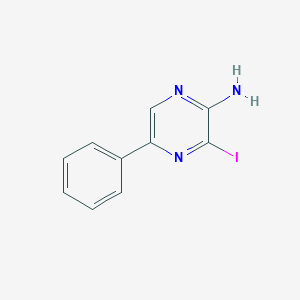
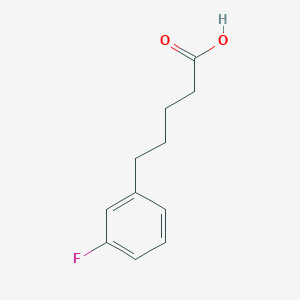



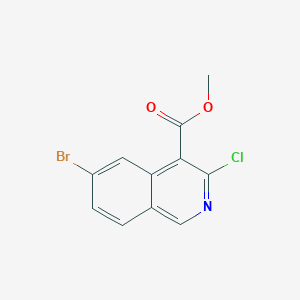
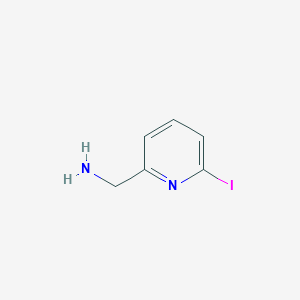
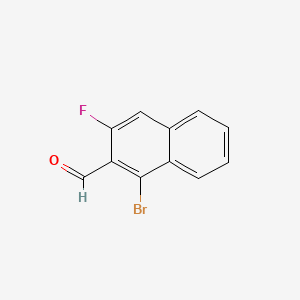
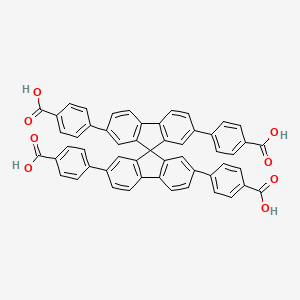


![5-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13658468.png)

